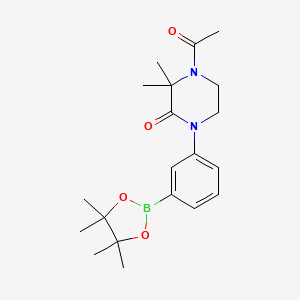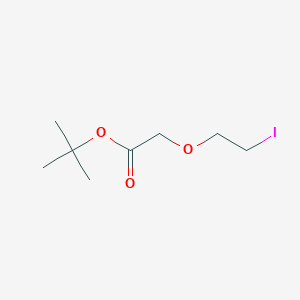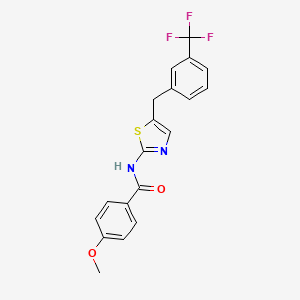
4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C19H15F3N2OS and a molecular weight of 376.403 g/mol . This compound features a thiazole ring, a benzamide group, and a trifluoromethyl-substituted benzyl group, making it a unique and potentially bioactive molecule.
Métodos De Preparación
The synthesis of 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzyl bromide under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives, which are known to interfere with DNA replication and transcription processes.
Comparación Con Compuestos Similares
4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, such as antiviral and anti-inflammatory effects.
Benzamide derivatives: Compounds like N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide show cytotoxic properties and are used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H15F3N2O2S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15F3N2O2S/c1-26-15-7-5-13(6-8-15)17(25)24-18-23-11-16(27-18)10-12-3-2-4-14(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25) |
Clave InChI |
JGRMUIIVSDKLCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


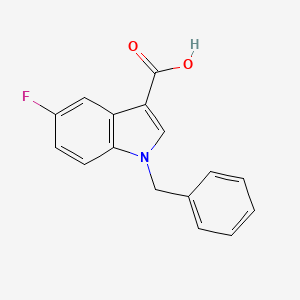
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

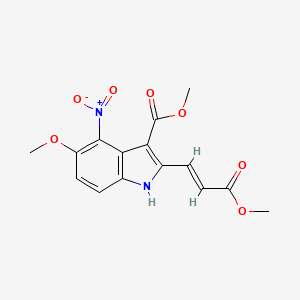
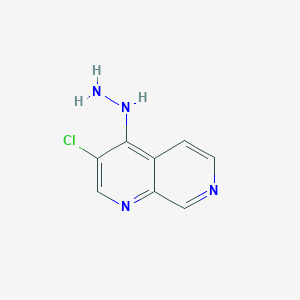
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
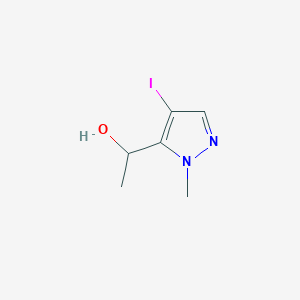
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
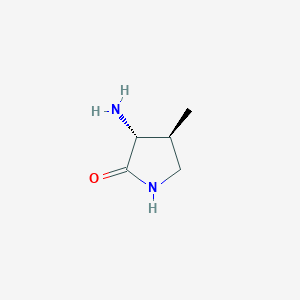
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
![(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
